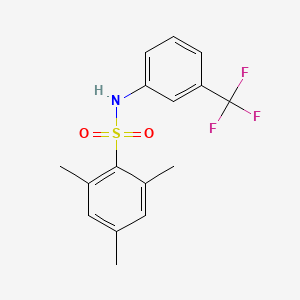

m-3M3FBS

描述

This enzyme plays a crucial role in various cellular processes, including signal transduction and the regulation of intracellular calcium levels . m-3M3FBS has been widely studied for its ability to stimulate superoxide generation, increase intracellular calcium concentration, and induce apoptosis in various cell types .

科学研究应用

作用机制

间-3M3FBS通过直接激活磷脂酶C来发挥其作用。这种激活导致磷脂酰肌醇二磷酸的水解,从而产生三磷酸肌醇和二酰基甘油。 这些第二信使触发细胞内储存的钙离子释放,导致各种下游效应,包括蛋白激酶C的激活和凋亡的诱导 . 此外,间-3M3FBS已被证明可以增强中性粒细胞的杀菌活性,并调节免疫细胞中细胞因子的产生 .

生化分析

Biochemical Properties

m-3M3FBS interacts with PLC, stimulating superoxide generation, upregulating intracellular calcium concentration, and stimulating inositol phosphate generation in various cell lines . It also enhances the bactericidal activity and hydrogen peroxide production of human neutrophils .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by enhancing microbial killing and maintaining organ function . It also impacts cell signaling pathways, particularly those involving PLC .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interaction with PLC. It activates PLC, leading to the hydrolysis of phosphatidylinositol bisphosphate by all PLC isoforms . This activation triggers multiple protective downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been shown to significantly attenuate vital organ inflammation and widespread immune cell apoptosis in a mouse sepsis model induced by lethal cecal ligation and puncture challenge .

Metabolic Pathways

This compound is involved in the PLC signaling pathway. It interacts with PLC, leading to the hydrolysis of phosphatidylinositol bisphosphate . This could also affect metabolic flux or metabolite levels.

准备方法

合成路线和反应条件: 间-3M3FBS的合成涉及2,4,6-三甲基苯磺酰氯与3-三氟甲基苯胺反应。反应通常在碱(如三乙胺)的存在下,在二氯甲烷等有机溶剂中进行。 反应混合物在室温下搅拌数小时,然后通过重结晶或柱色谱进行纯化 .

工业生产方法: 虽然间-3M3FBS的具体工业生产方法没有得到广泛的记载,但一般方法涉及实验室合成过程的放大。这包括优化反应条件,例如温度、溶剂和反应时间,以实现更高的产率和纯度。 使用连续流动反应器和自动化系统可以进一步提高生产过程的效率和可扩展性 .

化学反应分析

反应类型: 间-3M3FBS主要由于磺酰胺基团的存在而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

取代反应: 通常涉及胺或硫醇等亲核试剂,在碱的存在下进行。

氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂进行。

还原反应: 通常涉及硼氢化钠或氢化铝锂等还原剂.

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,与胺的取代反应可以生成磺酰胺衍生物,而氧化反应可以生成砜化合物 .

相似化合物的比较

间-3M3FBS能够直接激活磷脂酶C,这使其与其他间接调节该酶的化合物区别开来。类似的化合物包括:

U73122: 一种广泛使用的磷脂酶C抑制剂,常与间-3M3FBS一起使用以研究该酶的活性.

邻-3M3FBS: 间-3M3FBS的异构体,具有类似的性质,但官能团的空间排列不同.

属性

IUPAC Name |

2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S/c1-10-7-11(2)15(12(3)8-10)23(21,22)20-14-6-4-5-13(9-14)16(17,18)19/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIUUSVHCHPIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354009 | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200933-14-8, 9013-93-8 | |

| Record name | 2,4,6-Trimethyl-N-(meta-3-trifluoromethylphenyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200933148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phospholipase | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-3M3FBS | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

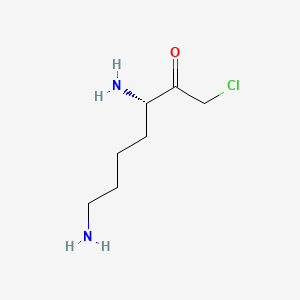

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

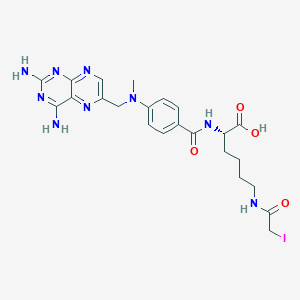

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![L-lysine mono[2-(p-chlorophenoxy)-2-methylpropionate]](/img/structure/B1675773.png)